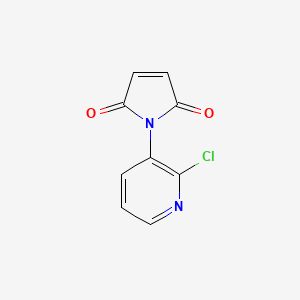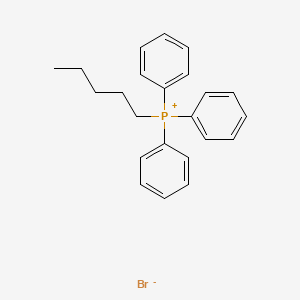
1-(2-chloro-3-pyridyl)-2,5-dihydro-1H-pyrrole-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 1-(2-chloro-3-pyridyl)-2,5-dihydro-1H-pyrrole-2,5-dione is a derivative of 1H-pyrrole-2,5-dione, which is a five-membered nitrogen heterocycle with reactive carbonyl groups. This class of compounds is known for its significant chemical stability and reactivity, making it a valuable scaffold in the synthesis of biologically active substances. The presence of a chloro-pyridyl substituent suggests potential for increased reactivity and interaction with other chemical entities due to the electron-withdrawing nature of the chlorine atom and the aromatic pyridine ring.
Synthesis Analysis
The synthesis of 1H-pyrrole-2,5-dione derivatives, such as those mentioned in the provided papers, typically involves the formation of the pyrrole ring followed by functionalization at the appropriate positions. While the exact synthesis of this compound is not detailed in the provided papers, similar compounds have been synthesized through multi-component reactions involving acylpyruvic acid ethers, aromatic aldehydes, and amino acids in solvents like dioxane . The structure of these compounds is usually confirmed using spectroscopic methods such as IR and NMR .
Molecular Structure Analysis
The molecular structure of 1H-pyrrole-2,5-dione derivatives is characterized by a conjugated system that includes the pyrrole ring and the carbonyl groups. This conjugation contributes to the stability of the molecule and its electronic properties. The chloro-pyridyl group in this compound would add to this conjugated system, potentially affecting the electron distribution and reactivity of the molecule.
Chemical Reactions Analysis
1H-pyrrole-2,5-dione derivatives are known to participate in various chemical reactions due to the highly reactive carbonyl group. They can react with nucleophilic reagents, leading to the formation of condensed systems and various biologically active substances . The presence of the chloro-pyridyl group could influence these reactions by altering the electron density and reactivity of the carbonyl group.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1H-pyrrole-2,5-dione derivatives are influenced by their molecular structure. The conjugated system and the presence of electronegative substituents like chlorine can affect properties such as reduction potentials and electron acceptor capabilities . These compounds can also exhibit different forms, such as the enol form, which can be confirmed by spectroscopic data and chemical reactions with specific reagents . The adsorption and interaction of these molecules with metal surfaces, as seen in corrosion inhibition studies, are indicative of their surface-active properties and potential applications in material science .
科学的研究の応用
Corrosion Inhibition
1-(2-chloro-3-pyridyl)-2,5-dihydro-1H-pyrrole-2,5-dione derivatives have been identified as effective organic inhibitors for carbon steel corrosion in acidic environments. These derivatives demonstrate a high inhibition efficiency, which increases with concentration. Their adsorption on steel surfaces suggests a chemisorption process, supported by thermodynamic data and XPS analysis. Density Functional Theory (DFT) studies also confirm the relationship between their molecular structures and inhibition efficiencies (Zarrouk et al., 2015).
Luminescent Polymer Development
The compound is used in the synthesis of polymers with strong fluorescence properties. Polymers containing this derivative in their main chain exhibit high solubility in organic solvents and demonstrate significant fluorescence with substantial Stokes shifts and quantum yield. These characteristics make them suitable for applications in optoelectronics and as luminescent materials (Zhang & Tieke, 2008).
Photoluminescent Conjugated Polymers
Another application is in the development of photoluminescent conjugated polymers. These polymers, which incorporate this derivative and 1,4-phenylene units, are synthesized using palladium-catalyzed aryl-aryl coupling. They are soluble, exhibit strong photoluminescence, and have higher photochemical stability than similar polymers. This makes them potentially useful in electronic applications (Beyerlein & Tieke, 2000).
特性
IUPAC Name |
1-(2-chloropyridin-3-yl)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O2/c10-9-6(2-1-5-11-9)12-7(13)3-4-8(12)14/h1-5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVJJPDZQLVCNFU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)N2C(=O)C=CC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30381733 |
Source


|
| Record name | 1-(2-Chloropyridin-3-yl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30381733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
278610-39-2 |
Source


|
| Record name | 1-(2-Chloropyridin-3-yl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30381733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride](/img/structure/B1273005.png)






![3,6-Dithiabicyclo[3.1.0]hexane 3,3-dioxide](/img/structure/B1273019.png)





